molecular formula C13H11Cl2FN2O B1405416 (S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine CAS No. 1448326-32-6

(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine

Cat. No. B1405416
Key on ui cas rn: 1448326-32-6
M. Wt: 301.14 g/mol
InChI Key: IEKMAKBQCRKWLS-ZETCQYMHSA-N
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Patent
US08952002B2

Procedure details

3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine (56.7 g, 171 mmol) was dissolved in ethanol (354 mL), 2N HCl (35.4 mL) was added, and iron powder (67.0 g, 1196 mmol) was added portionwise under the cooling of ice bath. After 15 min, it was warmed to 85° C. After 1 h, the reaction liquid was cooled to room temperature, to which was added diatomaceous earth (85 g). After stirring for 15 min, the reaction liquid was sucking filtered using diatomaceous earth. The filtrate was evaporated to dryness under reduced pressure to yield the target product as light yellow solid powder (48.2 g, 160 mmol; yield=94%).
Quantity
56.7 g
Type
reactant
Reaction Step One
Quantity
354 mL
Type
solvent
Reaction Step One
Name
Quantity
35.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
67 g
Type
catalyst
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([Cl:9])[C:3]=1[CH:10]([O:12][C:13]1[C:14]([N+:19]([O-])=O)=[N:15][CH:16]=[CH:17][CH:18]=1)[CH3:11].Cl>C(O)C.[Fe]>[Cl:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([Cl:9])[C:3]=1[CH:10]([O:12][C:13]1[C:14]([NH2:19])=[N:15][CH:16]=[CH:17][CH:18]=1)[CH3:11]

Inputs

Step One
Name
Quantity
56.7 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1F)Cl)C(C)OC=1C(=NC=CC1)[N+](=O)[O-]
Name
Quantity
354 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
35.4 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
67 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling of ice bath
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature, to which
ADDITION
Type
ADDITION
Details
was added diatomaceous earth (85 g)
CUSTOM
Type
CUSTOM
Details
the reaction liquid
FILTRATION
Type
FILTRATION
Details
was sucking filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C(=CC=C1F)Cl)C(C)OC=1C(=NC=CC1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08952002B2

Procedure details

3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine (56.7 g, 171 mmol) was dissolved in ethanol (354 mL), 2N HCl (35.4 mL) was added, and iron powder (67.0 g, 1196 mmol) was added portionwise under the cooling of ice bath. After 15 min, it was warmed to 85° C. After 1 h, the reaction liquid was cooled to room temperature, to which was added diatomaceous earth (85 g). After stirring for 15 min, the reaction liquid was sucking filtered using diatomaceous earth. The filtrate was evaporated to dryness under reduced pressure to yield the target product as light yellow solid powder (48.2 g, 160 mmol; yield=94%).
Quantity
56.7 g
Type
reactant
Reaction Step One
Quantity
354 mL
Type
solvent
Reaction Step One
Name
Quantity
35.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
67 g
Type
catalyst
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([Cl:9])[C:3]=1[CH:10]([O:12][C:13]1[C:14]([N+:19]([O-])=O)=[N:15][CH:16]=[CH:17][CH:18]=1)[CH3:11].Cl>C(O)C.[Fe]>[Cl:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([Cl:9])[C:3]=1[CH:10]([O:12][C:13]1[C:14]([NH2:19])=[N:15][CH:16]=[CH:17][CH:18]=1)[CH3:11]

Inputs

Step One
Name
Quantity
56.7 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1F)Cl)C(C)OC=1C(=NC=CC1)[N+](=O)[O-]
Name
Quantity
354 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
35.4 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
67 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling of ice bath
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature, to which
ADDITION
Type
ADDITION
Details
was added diatomaceous earth (85 g)
CUSTOM
Type
CUSTOM
Details
the reaction liquid
FILTRATION
Type
FILTRATION
Details
was sucking filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C(=CC=C1F)Cl)C(C)OC=1C(=NC=CC1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08952002B2

Procedure details

3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine (56.7 g, 171 mmol) was dissolved in ethanol (354 mL), 2N HCl (35.4 mL) was added, and iron powder (67.0 g, 1196 mmol) was added portionwise under the cooling of ice bath. After 15 min, it was warmed to 85° C. After 1 h, the reaction liquid was cooled to room temperature, to which was added diatomaceous earth (85 g). After stirring for 15 min, the reaction liquid was sucking filtered using diatomaceous earth. The filtrate was evaporated to dryness under reduced pressure to yield the target product as light yellow solid powder (48.2 g, 160 mmol; yield=94%).
Quantity
56.7 g
Type
reactant
Reaction Step One
Quantity
354 mL
Type
solvent
Reaction Step One
Name
Quantity
35.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
67 g
Type
catalyst
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([Cl:9])[C:3]=1[CH:10]([O:12][C:13]1[C:14]([N+:19]([O-])=O)=[N:15][CH:16]=[CH:17][CH:18]=1)[CH3:11].Cl>C(O)C.[Fe]>[Cl:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([Cl:9])[C:3]=1[CH:10]([O:12][C:13]1[C:14]([NH2:19])=[N:15][CH:16]=[CH:17][CH:18]=1)[CH3:11]

Inputs

Step One
Name
Quantity
56.7 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1F)Cl)C(C)OC=1C(=NC=CC1)[N+](=O)[O-]
Name
Quantity
354 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
35.4 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
67 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling of ice bath
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature, to which
ADDITION
Type
ADDITION
Details
was added diatomaceous earth (85 g)
CUSTOM
Type
CUSTOM
Details
the reaction liquid
FILTRATION
Type
FILTRATION
Details
was sucking filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C(=CC=C1F)Cl)C(C)OC=1C(=NC=CC1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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